3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione
Description
3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane-1,1-dione core (a five-membered ring with two sulfonyl oxygen atoms) substituted at the 3-position. The substituent includes a methyl group and a (prop-2-enylamino)thioxomethyl moiety, which introduces a thiourea-like structure with an allylamine side chain.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-methyl-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S2/c1-3-5-10-9(14)11(2)8-4-6-15(12,13)7-8/h3,8H,1,4-7H2,2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUZULTTFIXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an appropriate electrophile under controlled conditions.
Introduction of the Thioxomethyl Group: The thioxomethyl group can be introduced via a nucleophilic substitution reaction using a thioxomethylating agent.
Alkylation and Amination:
Industrial Production Methods
Industrial production of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thioxomethyl group or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Core Heterocycle and Sulfur Motifs
All compounds share a thiolane-1,1-dione core, which provides rigidity and polarity due to the sulfonyl groups. However, the target compound’s allylamine-thioxomethyl substituent distinguishes it from analogs:
Pharmacokinetic Considerations
- The diphenylmethyl group in ’s compound significantly increases molecular weight (466.68 g/mol) and lipophilicity, likely enhancing tissue penetration but limiting aqueous solubility .
- The target compound’s intermediate size (~300–350 g/mol) and allylamine-thioxomethyl substituent suggest a balance between solubility and bioavailability.
Limitations and Contradictions
Biological Activity
3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is a complex organic compound with the molecular formula C9H16N2O2S2. This compound features a thiolane ring and a thioxomethyl group, which contribute to its unique chemical properties and potential biological activities. The compound is of particular interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.
The biological activity of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione is primarily attributed to its interaction with specific enzymes and proteins. Research indicates that it may inhibit certain metabolic pathways by modulating enzyme activity, leading to therapeutic effects against various diseases.
Antimicrobial Properties
Studies have shown that compounds similar to 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione exhibit significant antimicrobial activity. For instance, derivatives of thioxomethyl compounds have been reported to possess potent antimicrobial properties against a range of pathogens . The exact mechanism involves disrupting cellular processes in bacteria and fungi, though further research is needed to clarify the specific interactions.
Anticancer Activity
Research into the anticancer potential of this compound suggests that it may induce apoptosis in cancer cells. The compound's ability to inhibit key signaling pathways involved in cell proliferation has been observed in preliminary studies, indicating its potential as a chemotherapeutic agent .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione and evaluated their biological activities. The synthesized compounds were characterized using spectral analysis (IR, NMR) and tested for antimicrobial and antioxidant activities. Some derivatives exhibited significant inhibition against bacterial strains, suggesting that structural modifications could enhance their efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione, a comparison was made with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-{Methyl[(prop-2-enylamino)thioxomethyl]amino}thiolane-1,1-dione | Thiolane ring, thioxomethyl group | Antimicrobial, anticancer |
| Thiolane-1,1-dione | Simpler structure without thioxomethyl group | Limited biological activity |
| Thioxomethylthiolane | Contains thioxomethyl but lacks prop-2-enylamino | Moderate antimicrobial activity |
This table illustrates how the structural variations influence the biological activities of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
